1-(5-Chloropyrazin-2-yl)ethanone

Medicinal Chemistry Organic Synthesis Process Chemistry

1-(5-Chloropyrazin-2-yl)ethanone, also known as 5-Acetyl-2-chloropyrazine (CAS 160252-31-3), is a chlorinated pyrazine derivative (C6H5ClN2O, MW: 156.57). It is a yellow crystalline solid with a melting point of 43-46 °C (dec.).

Molecular Formula C6H5ClN2O
Molecular Weight 156.569
CAS No. 160252-31-3
Cat. No. B565472
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Chloropyrazin-2-yl)ethanone
CAS160252-31-3
Synonyms1-(5-Chloro-2-pyrazinyl)ethanone;  1-(5-Chloropyrazinyl)ethanone;  2-Chloro-5-acetylpyperazine; 
Molecular FormulaC6H5ClN2O
Molecular Weight156.569
Structural Identifiers
SMILESCC(=O)C1=CN=C(C=N1)Cl
InChIInChI=1S/C6H5ClN2O/c1-4(10)5-2-9-6(7)3-8-5/h2-3H,1H3
InChIKeyNMMJHUZSTPHGCA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(5-Chloropyrazin-2-yl)ethanone (CAS 160252-31-3): A Core Heterocyclic Building Block for Targeted Adenosine Kinase Inhibitor Synthesis


1-(5-Chloropyrazin-2-yl)ethanone, also known as 5-Acetyl-2-chloropyrazine (CAS 160252-31-3), is a chlorinated pyrazine derivative (C6H5ClN2O, MW: 156.57) [1]. It is a yellow crystalline solid with a melting point of 43-46 °C (dec.) [2]. This compound is widely recognized as a key intermediate in the synthesis of 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidines, which act as adenosine kinase (ADK) inhibitors . Its reactivity is characterized by its ability to undergo nucleophilic substitution at the chlorine-bearing C5 position, enabling the introduction of diverse molecular functionalities .

Procurement Precision: Why 1-(5-Chloropyrazin-2-yl)ethanone (CAS 160252-31-3) Cannot Be Replaced by Other Halogenated Pyrazine Analogs


While 5-bromo- and 5-fluoro-pyrazin-2-yl ethanones exist as structural analogs, their substitution for the 5-chloro derivative is not scientifically interchangeable. The halogen atom at the 5-position dictates the compound's reactivity in nucleophilic aromatic substitution (SNAr) reactions, a critical step in downstream synthetic pathways for adenosine kinase inhibitors. The chloro group offers a distinct reactivity profile—more stable and easier to handle than the highly reactive bromo analog, yet more amenable to substitution than the inert fluoro derivative [1]. Furthermore, the physical form of the compound impacts its practical utility: 1-(5-Chloropyrazin-2-yl)ethanone is a stable solid (m.p. 43-46 °C) [2], whereas the corresponding 5-bromo analog is often reported as an oil, introducing handling and purification challenges . These differences in physical state and reactivity necessitate a product-specific approach to ensure reproducible synthesis of target molecules.

1-(5-Chloropyrazin-2-yl)ethanone (CAS 160252-31-3): Comparative Data for Evidence-Based Procurement


Physical Form and Handling: Crystalline Solid vs. Oily Bromo Analog

1-(5-Chloropyrazin-2-yl)ethanone is a solid at room temperature with a defined melting point of 43-46 °C (with decomposition) [1]. In contrast, its closest analog, 1-(5-bromopyrazin-2-yl)ethanone (CAS 1622840-04-3), is typically obtained as a yellow oil . This difference in physical state has direct implications for procurement and laboratory workflow. Solids are easier to weigh accurately, have better long-term storage stability, and allow for straightforward purification via recrystallization, whereas oils are more prone to handling errors and require more complex purification techniques such as chromatography.

Medicinal Chemistry Organic Synthesis Process Chemistry

Reactivity in Nucleophilic Aromatic Substitution (SNAr): A Balanced Profile

The reactivity of halogenated pyrazines in nucleophilic aromatic substitution (SNAr) is inversely related to the carbon-halogen bond strength. The C-Cl bond in 1-(5-chloropyrazin-2-yl)ethanone is more labile than a C-F bond but more robust than a C-Br bond. This provides a 'Goldilocks' reactivity profile: it is sufficiently reactive to undergo substitution under mild conditions (e.g., with amines, alkoxides, or thiols at ambient or slightly elevated temperatures) , yet it is more chemically stable during storage and initial synthetic steps compared to the more labile bromo analog. The fluoro analog, by contrast, is significantly less reactive, requiring harsher conditions for substitution, which can lead to undesired side reactions [1].

Organic Synthesis Medicinal Chemistry Heterocyclic Chemistry

Lipophilicity (LogP) for Drug Design: A Computed Property for Rational Selection

The predicted octanol-water partition coefficient (LogP) for 1-(5-chloropyrazin-2-yl)ethanone is 1.3326 [1]. This value places the compound in a favorable lipophilicity range for potential CNS drug candidates, as per Lipinski's Rule of Five (LogP < 5). While direct experimental LogP values for the bromo and fluoro analogs are not widely reported, the class-level trend suggests that the bromo analog would be more lipophilic (higher LogP) and the fluoro analog less lipophilic (lower LogP). The chloro derivative provides an intermediate lipophilicity, which can be a critical parameter for optimizing blood-brain barrier penetration and overall pharmacokinetic properties in early-stage drug discovery.

Medicinal Chemistry Drug Discovery ADME Prediction

Established Synthetic Utility: A Documented Intermediate for Adenosine Kinase Inhibitors

1-(5-Chloropyrazin-2-yl)ethanone is explicitly cited as a key intermediate in the preparation of 5,7-disubstituted-4-aminopyrido[2,3-d]pyrimidines, a class of compounds with demonstrated adenosine kinase (ADK) inhibitory activity . This application is documented in multiple vendor technical datasheets and is linked to the work of Dave, C., et al. in the Indian Journal of Pharmaceutical Sciences (1986) [1]. While the specific inhibitory data for the final pyridopyrimidine products are not detailed here, the compound's established role in synthesizing a biologically active scaffold distinguishes it from less-documented analogs. This prior art provides a validated synthetic route, reducing the risk and time associated with exploring novel building blocks for ADK inhibitor programs.

Medicinal Chemistry Enzyme Inhibition Drug Synthesis

Strategic Application Scenarios for 1-(5-Chloropyrazin-2-yl)ethanone (CAS 160252-31-3) in Drug Discovery and Chemical Synthesis


Synthesis of Adenosine Kinase (ADK) Inhibitors for Pain and Inflammation Research

1-(5-Chloropyrazin-2-yl)ethanone serves as a critical starting material for constructing the pyrido[2,3-d]pyrimidine core of adenosine kinase inhibitors. The chloro group at the 5-position undergoes nucleophilic substitution with various amines or other nucleophiles, allowing for the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies . The compound's solid form and moderate reactivity ensure reproducible and scalable synthesis, which is essential for both early-stage discovery and lead optimization phases.

Diversification of Heterocyclic Scaffolds in CNS Drug Discovery Programs

With a predicted LogP of 1.3326, 1-(5-chloropyrazin-2-yl)ethanone is well-suited as a building block for synthesizing compounds intended to cross the blood-brain barrier [1]. Its moderate lipophilicity, combined with the ease of further functionalization at the chloro and ketone moieties, makes it a versatile starting point for creating novel CNS-active heterocycles. Researchers can leverage its balanced reactivity to install a variety of pharmacophores, facilitating the exploration of new chemical space for neurological targets.

Development of Kinase Inhibitor Libraries via Parallel Synthesis

The compound's ability to undergo SNAr reactions under mild conditions makes it an ideal substrate for parallel synthesis approaches . Procurement of this solid intermediate in bulk quantities allows medicinal chemistry teams to efficiently generate arrays of substituted pyrazine derivatives. This approach accelerates hit-to-lead campaigns by enabling the rapid exploration of chemical diversity around a privileged heterocyclic core, while the compound's solid-state stability simplifies automated liquid handling and storage in compound management facilities.

Preparation of Functionalized Pyrazines for Agrochemical or Material Science Applications

Beyond medicinal chemistry, the unique combination of a reactive chloro group and an acetyl group on the electron-deficient pyrazine ring offers opportunities in other chemical industries. The chloro substituent can be replaced by alkoxy, thio, or amino groups to modulate electronic and photophysical properties [2]. This makes the compound a valuable building block for the synthesis of novel ligands for metal-organic frameworks (MOFs), functional dyes, or agrochemical intermediates, where precise control over molecular properties is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

48 linked technical documents
Explore Hub


Quote Request

Request a Quote for 1-(5-Chloropyrazin-2-yl)ethanone

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.